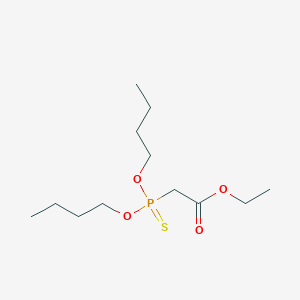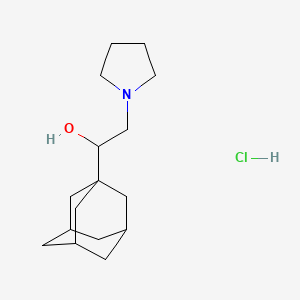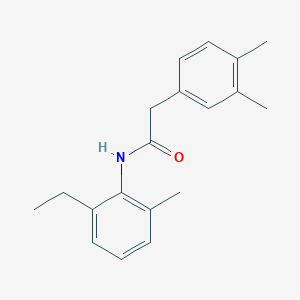![molecular formula C18H26N2O B5232869 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole CAS No. 5359-39-7](/img/structure/B5232869.png)
1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole
Übersicht
Beschreibung
1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole, also known as TPPO, is a chemical compound that belongs to the class of imidazole derivatives. TPPO has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole is not well understood, but several studies have suggested that 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole may act as an agonist or antagonist of certain receptors in the body. For example, 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and improve glucose and lipid metabolism in animal models of diabetes and obesity. 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has several advantages as a research tool, including its high potency, selectivity, and stability. 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole is also relatively easy to synthesize, and its structure can be easily modified to improve its properties. However, 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole. One potential direction is the development of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole-based drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is the synthesis of novel materials using 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole as a building block, with potential applications in catalysis and energy storage. Further studies are also needed to elucidate the mechanism of action of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole and its potential side effects in vivo.
In conclusion, 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole have been discussed in this paper. Further research is needed to fully explore the potential of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole as a research tool and drug candidate.
Synthesemethoden
The synthesis of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole involves the reaction of 4-tert-butylphenol with 1-bromopentane to form 5-(4-tert-butylphenoxy)pentane, which is then reacted with imidazole to yield 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole. The synthesis of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has been reported in several research articles, and the yield of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several research studies have reported the use of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole as a ligand in the design of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has also been used as a building block in the synthesis of novel materials with potential applications in catalysis and energy storage.
Eigenschaften
IUPAC Name |
1-[5-(4-tert-butylphenoxy)pentyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-18(2,3)16-7-9-17(10-8-16)21-14-6-4-5-12-20-13-11-19-15-20/h7-11,13,15H,4-6,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXBCMHEODHMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385764 | |
| Record name | 1-[5-(4-tert-butylphenoxy)pentyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Tert-butylphenoxy)pentyl]imidazole | |
CAS RN |
5359-39-7 | |
| Record name | 1-[5-(4-tert-butylphenoxy)pentyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5232807.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5232812.png)
![1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine](/img/structure/B5232818.png)
![1-(4-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5232825.png)
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)
![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)


![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)